4-chloro-N-(2-methylbenzyl)benzamide is an organic compound belonging to the class of benzamides, characterized by the presence of a chlorine atom and a methyl group on the aromatic rings. Its molecular formula is CHClNO, indicating a complex structure that allows for various chemical interactions. This compound is primarily synthesized for its potential applications in medicinal chemistry and materials science.
The compound can be synthesized from readily available precursors, specifically through reactions involving substituted anilines and acyl chlorides. The synthesis often requires specific conditions to optimize yield and purity, making it a subject of interest in both academic and industrial chemistry.
4-chloro-N-(2-methylbenzyl)benzamide is classified as an aromatic amide due to the presence of an amide functional group attached to an aromatic ring. It falls under the broader category of substituted benzamides, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 4-chloro-N-(2-methylbenzyl)benzamide typically involves the reaction of 2-methylbenzylamine with benzoyl chloride. The reaction can be represented as follows:
The molecular structure of 4-chloro-N-(2-methylbenzyl)benzamide features a benzene ring substituted with a chlorine atom and a methyl group, along with an amide functional group. The arrangement of these substituents affects both the physical properties and reactivity of the compound.
4-chloro-N-(2-methylbenzyl)benzamide can participate in various chemical reactions:
The mechanism of action for 4-chloro-N-(2-methylbenzyl)benzamide involves its interaction with biological targets, potentially influencing various biochemical pathways. While specific mechanisms may vary depending on the target, it generally acts through modulation of enzyme activity or receptor binding.
4-chloro-N-(2-methylbenzyl)benzamide has several notable applications:
The systematic IUPAC name for the compound is 4-chloro-N-[(2-methylphenyl)methyl]benzamide, reflecting its core benzamide structure substituted at the 4-position with chlorine and an N-linked 2-methylbenzyl group. Key synonyms used in scientific and commercial contexts include:
The compound’s molecular formula is C₁₅H₁₄ClNO, confirmed across supplier documentation [3] [4] [7]. This indicates a molecular weight of 259.73 g/mol. Key structural features include:
O=C(NCC1=CC=CC=C1C)C2=CC=C(Cl)C=C2 [3] [4] Table 1: Structural Descriptors
| Representation Type | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO |
| Molecular Weight | 259.73 g/mol |
| SMILES | O=C(NCC1=CC=CC=C1C)C2=CC=C(Cl)C=C2 |
The CAS Registry Number for 4-chloro-N-(2-methylbenzyl)benzamide is 125552-99-0, universally cited in supplier databases [3] [4] [7]. Regulatory classifications are minimally disclosed in available sources:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7